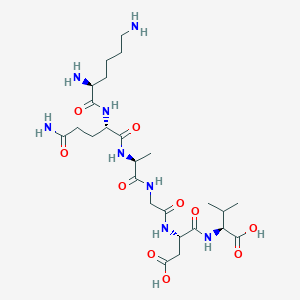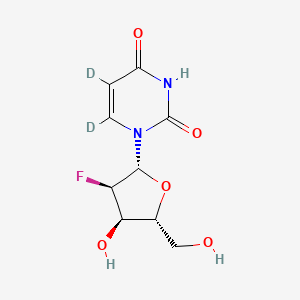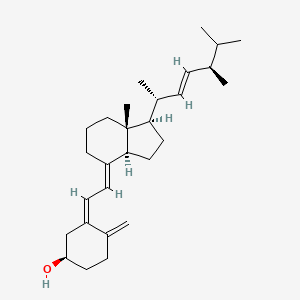
(R)-Vitamin D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Vitamin D2, also known as ergocalciferol, is a form of vitamin D that is derived from plant sources and fungi. It is one of the two major forms of vitamin D, the other being vitamin D3 (cholecalciferol). Vitamin D2 is essential for maintaining healthy bones and teeth, supporting the immune system, brain, and nervous system, and regulating insulin levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Vitamin D2 typically involves the photochemical conversion of ergosterol, a sterol found in fungi and plants, into ergocalciferol. The process begins with the extraction of ergosterol from sources such as yeast or mushrooms. The ergosterol is then exposed to ultraviolet (UV) light, which induces a photochemical reaction, converting it into previtamin D2. This intermediate is subsequently thermally isomerized to form ®-Vitamin D2.
Industrial Production Methods
Industrial production of ®-Vitamin D2 follows a similar process but on a larger scale. The ergosterol is extracted from fungal sources, purified, and then subjected to UV irradiation in large reactors. The resulting previtamin D2 is then heated to convert it into ®-Vitamin D2. The final product is purified and standardized to ensure consistent potency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
®-Vitamin D2 undergoes several types of chemical reactions, including:
Oxidation: ®-Vitamin D2 can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert ®-Vitamin D2 into its active form.
Substitution: Substitution reactions can modify the structure of ®-Vitamin D2 to produce analogs with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated metabolites of ®-Vitamin D2, which have different biological activities and potencies.
Applications De Recherche Scientifique
®-Vitamin D2 has numerous scientific research applications across various fields:
Chemistry: It is used as a precursor in the synthesis of other vitamin D analogs and derivatives.
Biology: Researchers study its role in calcium and phosphate metabolism, as well as its effects on gene expression.
Medicine: ®-Vitamin D2 is used in the treatment and prevention of vitamin D deficiency and related disorders such as rickets and osteomalacia.
Industry: It is added to food products and supplements to enhance their nutritional value.
Mécanisme D'action
®-Vitamin D2 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate homeostasis. Upon binding to VDR, ®-Vitamin D2 forms a complex that interacts with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences, known as vitamin D response elements (VDREs), to modulate gene transcription. The primary molecular targets include genes involved in calcium absorption, bone mineralization, and immune function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vitamin D3 (Cholecalciferol): Derived from animal sources and synthesized in the skin upon exposure to sunlight.
1,25-Dihydroxyvitamin D2: The active form of ®-Vitamin D2, produced through hydroxylation in the liver and kidneys.
1,25-Dihydroxyvitamin D3: The active form of vitamin D3, with similar biological functions.
Uniqueness
®-Vitamin D2 is unique in that it is derived from plant and fungal sources, making it suitable for vegetarians and vegans. It also has a slightly different side chain structure compared to vitamin D3, which can influence its biological activity and metabolism.
Propriétés
Formule moléculaire |
C28H44O |
|---|---|
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b10-9+,23-12+,24-13-/t20-,22+,25+,26+,27-,28+/m0/s1 |
Clé InChI |
MECHNRXZTMCUDQ-PNXBIAHGSA-N |
SMILES isomérique |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C |
SMILES canonique |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


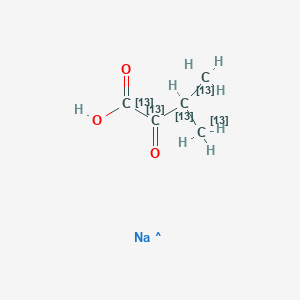
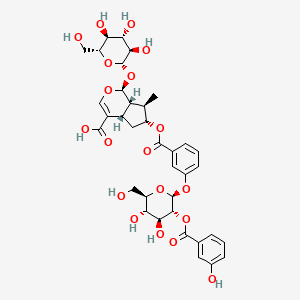
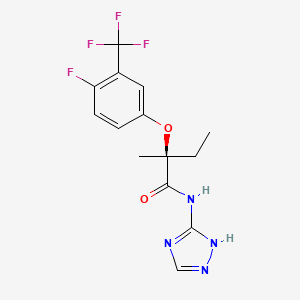
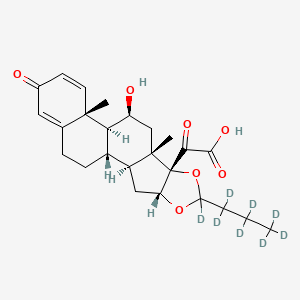
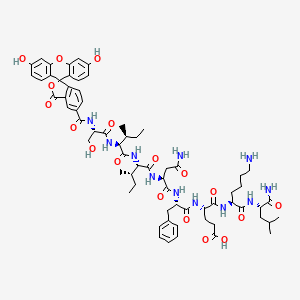
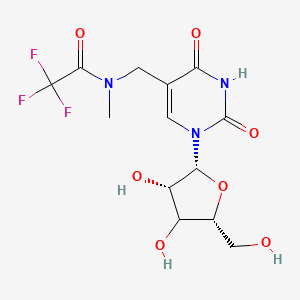
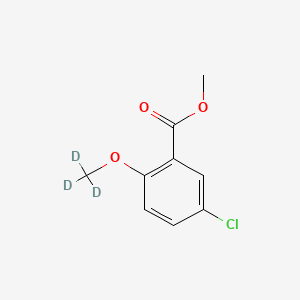
![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15139004.png)
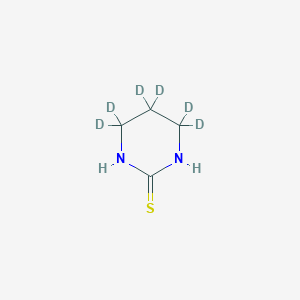
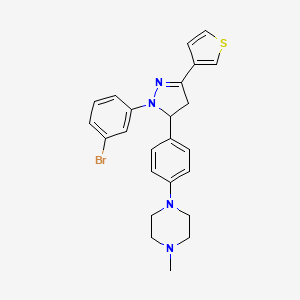

![N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide](/img/structure/B15139033.png)
